3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
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Description
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H16F2N4O2 and its molecular weight is 370.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Development
The chemical structure related to 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide has seen applications in the development of potent and selective receptor agonists, highlighting the compound's significance in medicinal chemistry. An example includes the efficient scale-up synthesis of BMS-520, an isoxazole-containing S1P1 receptor agonist, demonstrating a high degree of regioselectivity and chemoselectivity in its synthesis process. This synthesis methodology facilitates the production of compounds for preclinical toxicological studies (Xiaoping Hou et al., 2016).
Heterocyclic Compound Synthesis
Compounds related to this compound are utilized in synthesizing diverse heterocyclic structures. Research has shown these derivatives serve as precursors for constructing various ring systems, such as imidazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole, among others. These efforts underscore the versatility of oxadiazole derivatives in heterocyclic chemistry and their potential applications in designing new molecular entities with varied biological activities (W. Elmagd et al., 2017).
Antimicrobial and Anticancer Properties
Research into 1,2,4-oxadiazole derivatives, akin to this compound, has revealed significant antimicrobial and anticancer properties. These studies have led to the synthesis of compounds displaying moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Such findings indicate the potential of these derivatives in developing new therapeutic agents (B. Ravinaik et al., 2021).
Novel Synthetic Routes and Compound Diversity
The exploration of novel synthetic routes to produce 1,2,4-oxadiazole derivatives and other heterocyclic compounds has expanded the diversity of available pharmaceutical agents. Metal-free tandem approaches to synthesizing structurally diverse N-heterocycles from related precursors underscore the innovation in synthetic organic chemistry, providing efficient pathways to drug lead molecules like ataluren (Puneet Gupta et al., 2014).
Properties
IUPAC Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c20-14-7-4-8-15(21)17(14)23-19(26)25-10-13(11-25)18-22-16(24-27-18)9-12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZMLUNWEOHMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=C(C=CC=C2F)F)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.